molecular formula C14H9ClF3N3O2 B14122849 (E)-2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)hydrazono)methyl)benzoic acid

(E)-2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)hydrazono)methyl)benzoic acid

Cat. No.: B14122849
M. Wt: 343.69 g/mol
InChI Key: LETQKYLIAHMXMI-IOXNKQMXSA-N
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Description

2-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]benzoic acid is a chemical compound with the molecular formula C14H9ClF3N3O2 It is known for its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]benzoic acid typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde with hydrazine derivatives, followed by condensation with benzoic acid. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives or reduced forms of the benzoic acid moiety.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce hydrazine derivatives. Substitution reactions can lead to a wide range of substituted pyridine compounds.

Scientific Research Applications

2-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and chlorine substituents on the pyridine ring can enhance binding affinity and specificity for certain biological targets. The hydrazone linkage may also play a role in the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]benzoic acid
  • 2-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]benzoic acid
  • 2-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]benzoic acid

Uniqueness

The uniqueness of 2-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]benzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydrazone linkage provides a site for further chemical modification .

Properties

Molecular Formula

C14H9ClF3N3O2

Molecular Weight

343.69 g/mol

IUPAC Name

2-[(Z)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C14H9ClF3N3O2/c15-11-5-9(14(16,17)18)7-19-12(11)21-20-6-8-3-1-2-4-10(8)13(22)23/h1-7H,(H,19,21)(H,22,23)/b20-6-

InChI Key

LETQKYLIAHMXMI-IOXNKQMXSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\NC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O

Origin of Product

United States

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